![molecular formula C20H15F3N2O4S B7465817 N-[2-(difluoromethoxy)phenyl]-4-[(2-fluorophenyl)sulfamoyl]benzamide](/img/structure/B7465817.png)
N-[2-(difluoromethoxy)phenyl]-4-[(2-fluorophenyl)sulfamoyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(difluoromethoxy)phenyl]-4-[(2-fluorophenyl)sulfamoyl]benzamide, also known as DFB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a member of the sulfonamide family of compounds, which are known for their antibacterial, antifungal, and antitumor properties. DFB has been found to exhibit promising results in various preclinical studies, making it a potential candidate for further research into its therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-[2-(difluoromethoxy)phenyl]-4-[(2-fluorophenyl)sulfamoyl]benzamide is not fully understood, but it is thought to involve the inhibition of enzymes involved in various cellular processes. N-[2-(difluoromethoxy)phenyl]-4-[(2-fluorophenyl)sulfamoyl]benzamide has been found to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in various types of cancer cells and is involved in tumor growth and progression. N-[2-(difluoromethoxy)phenyl]-4-[(2-fluorophenyl)sulfamoyl]benzamide has also been found to inhibit the activity of bacterial dihydropteroate synthase, an enzyme involved in the synthesis of folate, which is essential for bacterial growth.
Biochemical and Physiological Effects:
N-[2-(difluoromethoxy)phenyl]-4-[(2-fluorophenyl)sulfamoyl]benzamide has been found to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their death. N-[2-(difluoromethoxy)phenyl]-4-[(2-fluorophenyl)sulfamoyl]benzamide has also been found to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and progression. Additionally, N-[2-(difluoromethoxy)phenyl]-4-[(2-fluorophenyl)sulfamoyl]benzamide has been found to exhibit anti-inflammatory activity, which may be beneficial in various disease states.
Advantages and Limitations for Lab Experiments
N-[2-(difluoromethoxy)phenyl]-4-[(2-fluorophenyl)sulfamoyl]benzamide exhibits several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit significant cytotoxicity against various cancer cell lines, making it a potential candidate for further research into its therapeutic applications. However, N-[2-(difluoromethoxy)phenyl]-4-[(2-fluorophenyl)sulfamoyl]benzamide also exhibits several limitations for use in lab experiments. It has been found to exhibit low solubility in water, which may limit its effectiveness in certain applications. Additionally, N-[2-(difluoromethoxy)phenyl]-4-[(2-fluorophenyl)sulfamoyl]benzamide has been found to exhibit toxicity in animal models at high doses, indicating the need for further research into its safety profile.
Future Directions
There are several future directions for research into N-[2-(difluoromethoxy)phenyl]-4-[(2-fluorophenyl)sulfamoyl]benzamide. One potential direction is the development of N-[2-(difluoromethoxy)phenyl]-4-[(2-fluorophenyl)sulfamoyl]benzamide as an antitumor agent. Further research is needed to determine its efficacy in animal models and its potential as a therapeutic agent for various types of cancer. Another potential direction is the development of N-[2-(difluoromethoxy)phenyl]-4-[(2-fluorophenyl)sulfamoyl]benzamide as an antibacterial agent. Further research is needed to determine its efficacy against various strains of bacteria and its potential as an alternative to current antibiotics. Additionally, further research is needed to determine the safety profile of N-[2-(difluoromethoxy)phenyl]-4-[(2-fluorophenyl)sulfamoyl]benzamide and its potential side effects in humans.
Synthesis Methods
The synthesis of N-[2-(difluoromethoxy)phenyl]-4-[(2-fluorophenyl)sulfamoyl]benzamide involves a multi-step process that starts with the reaction of 2,4-difluoroaniline with difluoromethoxybenzene in the presence of a palladium catalyst to yield 2-(difluoromethoxy)-4-fluoroaniline. This intermediate is then reacted with 2-fluorobenzenesulfonyl chloride in the presence of a base to yield the final product, N-[2-(difluoromethoxy)phenyl]-4-[(2-fluorophenyl)sulfamoyl]benzamide.
Scientific Research Applications
N-[2-(difluoromethoxy)phenyl]-4-[(2-fluorophenyl)sulfamoyl]benzamide has been found to exhibit potential therapeutic applications in various preclinical studies. It has been shown to exhibit significant cytotoxicity against various cancer cell lines, including breast, lung, and ovarian cancer cells. N-[2-(difluoromethoxy)phenyl]-4-[(2-fluorophenyl)sulfamoyl]benzamide has also been found to inhibit the growth of tumors in animal models, indicating its potential as an antitumor agent. Additionally, N-[2-(difluoromethoxy)phenyl]-4-[(2-fluorophenyl)sulfamoyl]benzamide has been found to exhibit antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
properties
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-4-[(2-fluorophenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O4S/c21-15-5-1-2-6-16(15)25-30(27,28)14-11-9-13(10-12-14)19(26)24-17-7-3-4-8-18(17)29-20(22)23/h1-12,20,25H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKABCJRJNSKLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(difluoromethoxy)phenyl]-4-[(2-fluorophenyl)sulfamoyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

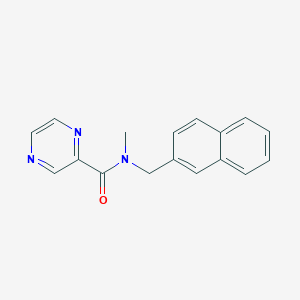

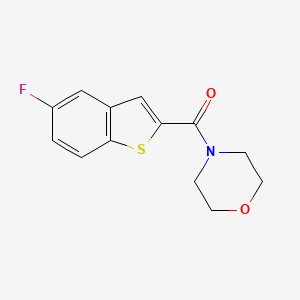
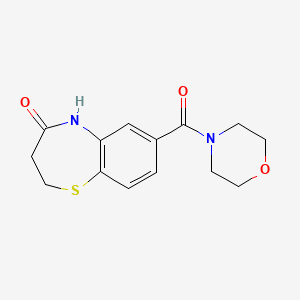


![ethyl 2-[[(Z)-3-[(3E)-3-[(4-chlorophenyl)methylidene]-2-morpholin-4-ylcyclopenten-1-yl]-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7465773.png)
![1-[4-(Morpholine-4-carbonyl)phenyl]piperidin-2-one](/img/structure/B7465777.png)

![N-Methylbenzo[b]thiophene-3-carboxamide](/img/structure/B7465795.png)
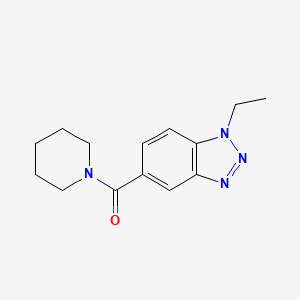
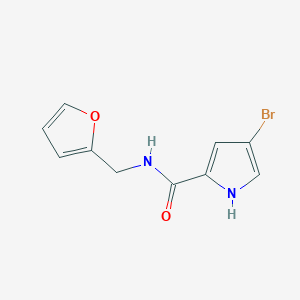
![N-[[4-(piperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7465820.png)
